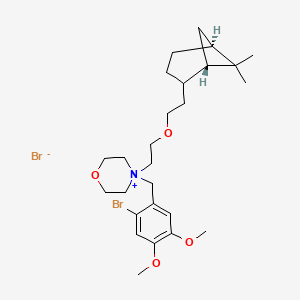

PINAVERIUM BROMIDE

Description

Properties

IUPAC Name |

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19?,21-,22-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXLCMLVINENI-HWSQDURDSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CCC([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pinaverium (B1222119) Bromide, a gastrointestinal-selective L-type calcium channel blocker. The document synthesizes quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to offer a thorough resource for researchers in pharmacology and drug development.

Executive Summary

Pinaverium Bromide exerts its therapeutic effects primarily by inhibiting the influx of extracellular calcium into smooth muscle cells of the gastrointestinal tract.[1][2] This action is mediated through the blockade of L-type voltage-gated calcium channels (L-VGCCs), which play a crucial role in excitation-contraction coupling in these tissues.[3][4] By binding to the α1 subunit of the L-type calcium channel, this compound prevents the conformational changes required for channel opening, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation.[5] This selective action on the gut makes it an effective treatment for irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[6]

Quantitative Data on this compound's Potency

The inhibitory potency of this compound on L-type calcium channels has been quantified across various experimental models. The following tables summarize the key findings, including IC50 and Ki values, providing a comparative look at its efficacy under different conditions.

Table 1: IC50 Values of this compound for Inhibition of Smooth Muscle Contraction

| Tissue/Cell Type | Agonist | IC50 (µM) | Species | Reference |

| Canine Colonic Circular Smooth Muscle | Cholinergic Nerve Stimulation | 1.0 | Canine | [6][7] |

| Canine Colonic Circular Smooth Muscle | Spontaneous Contraction | 3.8 | Canine | [6][7] |

| Rat Colonic Circular Muscle (Control) | Acetylcholine (10 µM) | 0.91 | Rat | [8] |

| Rat Colonic Circular Muscle (Stressed) | Acetylcholine (10 µM) | 1.66 | Rat | [8] |

| Rat Colonic Circular Muscle (Control) | KCl (60 mM) | 0.38 | Rat | [9] |

| Rat Colonic Circular Muscle (Stressed) | KCl (60 mM) | 0.813 | Rat | [9] |

| Rabbit Jejunum Smooth Muscle Cells | Voltage-gated inward current | 1.5 | Rabbit | [1] |

| Human Colonic Smooth Muscle Cells | Cholecystokinin (CCK) | 0.00092 | Human | [5] |

| Human Colonic Smooth Muscle Cells | Carbachol (CCh) | 0.00073 | Human | [5] |

Table 2: Binding Affinity (Ki) of this compound for L-type Calcium Channels

| Radioligand | Preparation | Ki (µM) | Species | Reference |

| [3H]-(+)-PN200-110 ([3H]-(+)-isradipine) | Rat Ileum Smooth Muscle Homogenates | 0.38 | Rat | [2] |

| [3H]-(+)-PN200-110 ([3H]-(+)-isradipine) | Isolated Rat Ileum Smooth Muscle Cells | 0.77 | Rat | [2] |

Signaling Pathway of this compound Action

This compound's mechanism is centered on the modulation of the signaling cascade that governs smooth muscle contraction. The following diagram illustrates this pathway.

Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.

Isolation of Smooth Muscle Cells from Intestinal Tissue

A reliable method for isolating viable smooth muscle cells is crucial for subsequent electrophysiological and calcium imaging studies.

-

Tissue Preparation:

-

Euthanize the animal (e.g., rat, rabbit) via cervical dislocation and excise a segment of the desired intestinal tissue (e.g., colon, jejunum).

-

Immediately place the tissue in ice-cold, oxygenated (95% O2, 5% CO2) physiological salt solution (PSS) of the following composition (in mM): 120 NaCl, 5.9 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11 glucose.

-

Remove the mucosa and serosa layers by careful dissection under a stereomicroscope.

-

Cut the remaining smooth muscle layer into small strips (e.g., 2 mm x 8 mm).

-

-

Enzymatic Digestion:

-

Transfer the muscle strips to a solution containing collagenase (e.g., Type II, 1 mg/mL) and soybean trypsin inhibitor (0.1 mg/mL) in PSS.

-

Incubate at 37°C for a predetermined duration (e.g., 30-60 minutes), with gentle agitation.

-

Following digestion, gently triturate the tissue with a wide-bore pipette to release individual smooth muscle cells.

-

Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

-

Centrifuge the filtrate at a low speed (e.g., 150 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh PSS.

-

Store the isolated cells at 4°C and use within a few hours for optimal viability.[10][11]

-

Caption: Workflow for the isolation of single smooth muscle cells.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of L-type calcium currents and the effect of this compound on their activity.

-

Solutions and Reagents:

-

External Solution (for recording Ba2+ currents through Ca2+ channels) (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl. Adjust pH to 7.4 with TEA-OH.[10]

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[10]

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.

-

-

Recording Protocol:

-

Transfer a coverslip with adherent isolated smooth muscle cells to the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull borosilicate glass microelectrodes to a resistance of 3-6 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking smooth muscle cell with the micropipette and form a high-resistance (>1 GΩ) seal (gigaseal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the availability of voltage-gated channels.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

After establishing a stable baseline recording, perfuse the chamber with external solution containing various concentrations of this compound.

-

Record the currents at each concentration after a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward current at each this compound concentration.

-

Normalize the current amplitude to the baseline control current.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data with the Hill equation to determine the IC50 value.

-

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Intracellular Calcium Imaging

This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to stimuli and the inhibitory effect of this compound.

-

Reagents:

-

Fura-2 AM: A ratiometric calcium indicator. Prepare a stock solution in anhydrous DMSO.

-

Pluronic F-127: A non-ionic surfactant to aid in the dispersion of Fura-2 AM in aqueous media.

-

Physiological Salt Solution (PSS): As described in the cell isolation protocol.

-

-

Cell Loading Protocol:

-

Incubate the isolated smooth muscle cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in PSS for 30-60 minutes at room temperature in the dark.

-

After the loading period, wash the cells with fresh PSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes before imaging.[5][12]

-

-

Imaging Protocol:

-

Mount the coverslip with Fura-2-loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

-

Establish a baseline fluorescence ratio.

-

Stimulate the cells with an agonist (e.g., KCl or a neurotransmitter) to induce calcium influx.

-

To test the effect of this compound, pre-incubate the cells with the drug for a defined period before adding the agonist.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Calculate the peak change in the fluorescence ratio in the absence and presence of different concentrations of this compound.

-

Determine the concentration-dependent inhibition of the agonist-induced calcium signal by this compound.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the L-type calcium channel.

-

Materials:

-

Radioligand: [3H]-(+)-PN200-110 (isradipine), a high-affinity L-type calcium channel antagonist.[2][13]

-

Membrane Preparation: Homogenize smooth muscle tissue or isolated cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by differential centrifugation.

-

Non-specific Binding Control: A high concentration of an unlabeled L-type calcium channel blocker (e.g., nifedipine (B1678770) or this compound itself).

-

-

Assay Protocol (Competition Binding):

-

In a series of tubes, add a fixed concentration of the radioligand ([3H]-(+)-PN200-110).

-

Add increasing concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The collective evidence from electrophysiological, pharmacological, and molecular studies unequivocally establishes this compound as a potent and selective blocker of L-type calcium channels in gastrointestinal smooth muscle. Its mechanism of action, centered on the direct inhibition of calcium influx, provides a clear rationale for its clinical efficacy in treating motility disorders characterized by smooth muscle hypercontractility. The detailed protocols and quantitative data presented in this guide offer a robust framework for further research into the nuanced interactions of this compound with its molecular target and for the development of next-generation gastrointestinal-selective calcium channel modulators.

References

- 1. Effects of pinaverium on voltage-activated calcium channel currents of single smooth muscle cells isolated from the longitudinal muscle of the rabbit jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of pinaverium (a quaternary ammonium compound) with 1,4-dihydropyridine binding sites in rat ileum smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tabaslab.com [tabaslab.com]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Pharmacology of Pinaverium (B1222119) Bromide in Gut Motility

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinaverium bromide is a quaternary ammonium (B1175870) antispasmodic agent utilized in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS). Its therapeutic efficacy stems from a targeted mechanism of action on the smooth muscle of the gastrointestinal tract. Unlike systemic calcium channel blockers, its pharmacological profile is characterized by high selectivity for the gut, minimizing cardiovascular side effects. This selectivity is largely attributed to its pharmacokinetic properties, including poor oral absorption and significant hepatobiliary excretion, which confines the majority of the administered dose to the gastrointestinal lumen. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects on gut motility.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary molecular mechanism of this compound is the blockade of L-type voltage-dependent calcium channels located on the surface of gastrointestinal smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the excitation-contraction coupling of smooth muscle. By inhibiting this influx, pinaverium prevents the downstream signaling cascade that leads to muscle contraction, thereby inducing smooth muscle relaxation and alleviating spasms.

Pinaverium interacts competitively with the 1,4-dihydropyridine (B1200194) binding sites within the alpha 1S subunit of the L-type calcium channel. This interaction is believed to stabilize a non-conducting state of the channel, effectively reducing the probability of channel opening in response to membrane depolarization. This leads to a dose-dependent inhibition of contractions induced by various stimuli, including neurohormonal agents like acetylcholine (B1216132) (ACh) and depolarizing agents like potassium chloride (KCl). Furthermore, pinaverium has been shown to affect the slow wave electrical activity of colonic smooth muscle by selectively inhibiting the plateau potential, which is directly associated with contractile activity.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various preclinical models. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking smooth muscle contractions induced by different agonists.

Table 1: IC50 Values for this compound on Gut Smooth Muscle Contraction

| Preparation | Species | Stimulus | IC50 Value | Reference |

| Colonic Circular Muscle (Control) | Rat | Acetylcholine (10⁻⁵ mol/L) | 0.91 x 10⁻⁶ mol/L | |

| Colonic Circular Muscle (Stress-induced) | Rat | Acetylcholine (10⁻⁵ mol/L) | 1.66 x 10⁻⁶ mol/L | |

| Colonic Circular Muscle (Control) | Rat | Potassium Chloride (60 mmol/L) | 3.80 x 10⁻⁷ mol/L | |

| Colonic Circular Muscle (Stress-induced) | Rat | Potassium Chloride (60 mmol/L) | 8.13 x 10⁻⁷ mol/L | |

| Colonic Circular Smooth Muscle | Canine | Cholinergic Nerve Stimulation | 1.0 x 10⁻⁶ M | |

| Colonic Circular Smooth Muscle | Canine | Spontaneous Contractions | 3.8 x 10⁻⁶ M | |

| Antral Smooth Muscle Cells | Rabbit | Cholecystokinin-8 (CCK-8) | 1 nM |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Description | Reference |

| Absorption | Very Low (< 1% bioavailability) | Poorly absorbed after oral administration due to its polar quaternary ammonium group. | |

| Peak Plasma Concentration | ~1 hour | Rapidly absorbed with peak plasma levels reached within an hour. | |

| Protein Binding | ~97% | Highly bound to human plasma proteins. | |

| Metabolism | Extensive | Extensively metabolized by the liver. | |

| Elimination Half-Life | ~1.5 hours | Rapidly eliminated. | |

| Excretion | Primarily Fecal | Predominantly eliminated via the liver into feces. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's blockade of L-type calcium channels.

Caption: Workflow for in vitro assessment of this compound.

Detailed Experimental Protocols

In Vitro Smooth Muscle Contractility Assay

This protocol is designed to measure the effect of this compound on agonist-induced contractions of isolated intestinal smooth muscle.

-

Tissue Preparation:

-

Colonic circular muscle strips are isolated from rats.

-

Each strip is suspended vertically in a tissue chamber (organ bath) containing warmed (37°C) and oxygenated (95% O₂, 5% CO₂) Tyrode-Ringer solution.

-

One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity on a recorder.

-

-

Experimental Procedure:

-

The muscle strips are allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.

-

A submaximal contraction is induced by adding a known concentration of an agonist, such as acetylcholine (ACh, e.g., 10⁻⁵ mol/L) or potassium chloride (KCl, e.g., 60 mmol/L), to the bath.

-

After washing the tissue and allowing it to return to baseline, the strips are incubated with varying concentrations of this compound for a set period.

-

The agonist is re-applied in the presence of this compound, and the resulting contraction is measured.

-

-

Data Analysis:

-

The contractile response is expressed as the percentage of the control response recorded before exposure to this compound.

-

A dose-response curve is generated, and the IC50 value is calculated to determine the potency of this compound.

-

Intracellular Calcium ([Ca²⁺]i) Measurement

This protocol assesses the effect of this compound on intracellular calcium mobilization in smooth muscle cells.

-

Cell Preparation:

-

Colon smooth muscle cells are isolated and cultured from rats.

-

The cultured cells are loaded with a Ca²⁺ fluorescent indicator dye, such as Fura-2/AM.

-

-

Experimental Procedure:

-

The Fura-2-loaded cells are placed in a fluorometer cuvette.

-

A baseline fluorescence measurement is taken.

-

An agonist (ACh or KCl) is added to the cell suspension to induce an increase in [Ca²⁺]i.

-

The experiment is repeated after pre-incubating the cells with this compound (e.g., 10⁻⁶ mol/L).

-

-

Data Analysis:

-

The change in fluorescence ratio is used to calculate the change in [Ca²⁺]i.

-

The inhibitory effect of this compound on the agonist-induced [Ca²⁺]i increment is quantified.

-

In Vivo Colonic Motility and Transit Time Studies

These protocols evaluate the effects of orally administered this compound in a clinical setting.

-

Jejunal Motility Measurement:

-

Healthy volunteers or IBS patients undergo prolonged (e.g., 14-hour) jejunal manometry using a multi-lumen catheter to measure pressure changes and contractile patterns, such as the migrating motor complex.

-

Measurements are taken before and after a treatment period with oral this compound (e.g., 150 mg/day for 14 days).

-

-

Colonic Transit Time (CTT) Measurement:

-

Subjects ingest radiopaque markers on successive days.

-

Abdominal X-rays are taken at specific time points to track the progression of the markers through different segments of the colon (ascending, descending, rectosigmoid).

-

CTT is calculated before and after a treatment course with this compound (e.g., 50 mg, three times a day).

-

-

Data Analysis:

-

For manometry, parameters such as the frequency and amplitude of contractions are compared before and after treatment.

-

For CTT, the mean transit time through the total colon and its specific segments is calculated and compared between the pinaverium and placebo/baseline phases.

-

Conclusion

This compound is a selective, peripherally acting L-type calcium channel blocker with a well-defined mechanism of action on gastrointestinal smooth muscle. Its efficacy in reducing the hypercontractility and motility disturbances characteristic of IBS is supported by robust preclinical and clinical data. The quantitative data from in vitro studies consistently demonstrate its potent inhibitory effects on agonist-induced contractions at micromolar to nanomolar concentrations. Its unique pharmacokinetic profile ensures targeted action within the gut, enhancing its safety and tolerability. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other gut-selective pharmacological agents.

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Pinaverium (B1222119) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of pinaverium bromide (C₂₆H₄₁Br₂NO₄), a quaternary ammonium (B1175870) compound and selective calcium channel blocker used in the treatment of gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2][3] This document details synthetic routes, experimental protocols for characterization, and a summary of its mechanism of action, presented with clarity for professionals in drug development and research.

This compound is a spasmolytic agent that acts locally on the gastrointestinal tract.[4] Its synthesis is typically achieved through a multi-step process involving the quaternization of a morpholine (B109124) derivative. Several synthetic routes have been reported, generally culminating in the reaction between an advanced morpholine intermediate and a substituted benzyl (B1604629) bromide.

General Synthesis Routes

The core of the synthesis involves the formation of the quaternary ammonium salt. This is typically achieved by reacting 4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine with 2-bromo-4,5-dimethoxybenzyl bromide.[5] Variations in the synthesis primarily concern the preparation of these key intermediates.

One common two-step synthesis begins with dihydronopol and morpholinochloroethane hydrochloride.[6] Another approach starts from morpholine and an acylating agent to create a novel intermediate, which is then reacted to form this compound, reportedly yielding a high percentage of the desired cis-isomer.[7]

| Route | Starting Materials | Key Intermediates | Final Reaction Solvent | Overall Yield | Reference |

| Route A | Dihydronopol, Morpholinochloroethane hydrochloride, 1-bromo-2-bromomethyl-4,5-dimethoxybenzene | N/A | Methyl ethyl ketone | 60% | [6] |

| Route B | 4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine, 2-Bromo-4,5-Dimethoxybenzyl Bromide | N/A | Methyl ethyl ketone | 92.1% | [5] |

| Route C | Morpholine, Acylating agent | Proprietary Intermediate | Ethyl acetate (B1210297) or Dichloromethane | 89.7% - 90.5% | [7] |

Detailed Experimental Protocol: Synthesis Route B

This protocol is based on the quaternization reaction described in the literature.[5]

Objective: To synthesize this compound from (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine and 2-Bromo-4,5-Dimethoxybenzyl Bromide.

Materials:

-

(1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine (Formula IV)

-

2-Bromo-4,5-dimethoxybenzyl bromide

-

Methyl ethyl ketone (MEK)

Procedure:

-

Dissolve 6.0 g of (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine and 8.5 g of 2-bromo-4,5-dimethoxybenzyl bromide in 60 mL of methyl ethyl ketone in a suitable reaction vessel.

-

Heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture.

-

Filter the resulting precipitate.

-

Wash the filtered solid with methyl ethyl ketone.

-

Dry the product under reduced pressure to yield this compound.

Expected Outcome: Approximately 11.6 g of this compound (92.1% yield) as a white powder.[5] The product should have a high cis-isomer content (≥99%).[5][7]

Synthesis Workflow Diagram

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104650005A - this compound synthesis method - Google Patents [patents.google.com]

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pinaverium (B1222119) bromide, a quaternary ammonium (B1175870) morpholine (B109124) derivative, has carved a niche in the therapeutic landscape as a gastrointestinal-selective antispasmodic. First registered by Solvay Pharmaceuticals in 1975, its journey from synthesis to clinical application is a compelling narrative of targeted drug discovery.[1] This technical guide delves into the foundational preclinical research that elucidated the unique pharmacological profile of pinaverium bromide, focusing on the in-vitro and in-vivo studies that established its mechanism of action and its potent antispasmodic properties. For researchers and professionals in drug development, this retrospective analysis offers valuable insights into the early-stage evaluation of a successful gut-focused therapeutic agent.

The Discovery and Initial Synthesis

The development of this compound originated from a dedicated research program at Solvay Pharmaceuticals aimed at identifying novel compounds with potent and selective spasmolytic activity on gastrointestinal smooth muscle, thereby minimizing the systemic side effects associated with then-available antispasmodics. The synthesis of this compound involves a multi-step process, with early methods reportedly starting from β-pinene, a bicyclic monoterpene.[2][3] The synthetic pathway aimed to create a quaternary ammonium compound, a chemical feature known to limit systemic absorption and confer localized action within the gastrointestinal tract.[4]

Elucidation of the Mechanism of Action: A Focus on Calcium Channel Blockade

Early pharmacological investigations swiftly pinpointed the primary mechanism of action of this compound as the blockade of L-type voltage-gated calcium channels in gastrointestinal smooth muscle cells.[5][6] This was a significant finding, as the influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of smooth muscle contraction.

In-Vitro Evidence

A series of seminal in-vitro experiments using isolated animal tissues provided the foundational evidence for this compound's calcium antagonist activity. These studies demonstrated its ability to inhibit contractions induced by various spasmogens.

Quantitative Analysis of Spasmolytic Activity

The following tables summarize the key quantitative data from early in-vitro studies, showcasing the inhibitory potency of this compound on smooth muscle contractions in different animal models and under various stimulation conditions.

| Animal Model | Tissue | Stimulant | IC50 (M) | Reference |

| Canine | Colon | Cholinergic | 1.0 x 10⁻⁶ | [7] |

| Canine | Colon | Spontaneous | 3.8 x 10⁻⁶ | [7] |

| Rat | Colon (Control) | Acetylcholine (10⁻⁵ M) | 0.91 x 10⁻⁶ | [7] |

| Rat | Colon (Stress) | Acetylcholine (10⁻⁵ M) | 1.66 x 10⁻⁶ | [7] |

| Rat | Colon (Control) | Potassium Chloride (60 mM) | 3.80 x 10⁻⁷ | [7] |

| Rat | Colon (Stress) | Potassium Chloride (60 mM) | 8.13 x 10⁻⁷ | [7] |

Table 1: Inhibitory Concentration (IC50) of this compound on Induced Contractions in Isolated Colon Tissue.

| Animal Model | Tissue | Stimulant | IC50 (nM) | Reference |

| Rabbit | Antrum Smooth Muscle Cells | Gastrin | 1 | |

| Rabbit | Antrum Smooth Muscle Cells | Cholecystokinin-8 (CCK-8) | 1 | |

| Rabbit | Antrum Smooth Muscle Cells | Motilin | 25 |

Table 2: Inhibitory Concentration (IC50) of this compound on Hormone-Induced Contractions in Isolated Gastric Antrum Smooth Muscle Cells.

These data clearly illustrate the potent inhibitory effect of this compound on contractions mediated by both receptor-operated and voltage-operated calcium channels.

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal experiments that characterized the antispasmodic effects of this compound.

In-Vitro Organ Bath Experiments

Objective: To assess the effect of this compound on the contractility of isolated gastrointestinal smooth muscle.

Methodology:

-

Tissue Preparation: Segments of intestine (e.g., ileum or colon) were excised from euthanized laboratory animals (e.g., rats, guinea pigs). The segments were cleaned of mesenteric attachments and luminal contents. Strips of longitudinal or circular muscle of specific dimensions were then carefully dissected.

-

Organ Bath Setup: The muscle strips were suspended in an organ bath chamber containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[8][9][10][11]

-

Tension Recording: One end of the muscle strip was fixed to a stationary hook, while the other was connected to an isometric force transducer. The transducer was linked to a data acquisition system to record changes in muscle tension. An initial resting tension was applied to the tissue.

-

Equilibration: The tissue was allowed to equilibrate in the organ bath for a defined period (typically 30-60 minutes) until a stable baseline of spontaneous activity was achieved. The physiological salt solution was periodically replaced.[10]

-

Induction of Contraction: Stable, reproducible contractions were induced by the addition of a contractile agonist to the bath. Common agonists used in early studies included:

-

Acetylcholine (ACh): To stimulate muscarinic receptors.

-

Potassium Chloride (KCl): To induce membrane depolarization and open voltage-gated calcium channels.

-

-

Drug Administration: Once a stable contractile response to the agonist was established, this compound was added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

-

Data Analysis: The inhibitory effect of this compound was quantified by measuring the reduction in the amplitude of the agonist-induced contractions. Dose-response curves were constructed to determine the IC50 value.

Composition of Physiological Salt Solutions:

-

Tyrode's Solution (typical composition in g/L): NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0.[12][13][14]

-

Krebs-Henseleit Solution (typical composition in g/L): NaCl 6.9, KCl 0.35, CaCl₂ 0.28, MgSO₄ 0.14, KH₂PO₄ 0.16, NaHCO₃ 2.1, Glucose 2.0.[15][16][17][18][19]

Electrophysiological Studies

Objective: To investigate the effects of this compound on the electrical activity of single gastrointestinal smooth muscle cells.

Methodology:

-

Cell Isolation: Single smooth muscle cells were enzymatically dispersed from segments of gastrointestinal tissue.

-

Recording Setup: The isolated cells were placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological salt solution.

-

Intracellular Recording: Sharp glass microelectrodes filled with a high concentration of KCl were used to impale individual smooth muscle cells. The potential difference across the cell membrane was recorded using a high-impedance amplifier.

-

Stimulation and Recording: The resting membrane potential and spontaneous electrical activity (slow waves) were recorded. The effects of this compound on these parameters were assessed by adding the compound to the superfusion solution. Changes in the amplitude, duration, and frequency of slow waves, as well as the occurrence of action potentials, were analyzed.

Visualizing the Molecular and Experimental Frameworks

To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Caption: Signaling pathway of this compound's antispasmodic action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN104650005A - this compound synthesis method - Google Patents [patents.google.com]

- 3. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. CN105315230A - Amorphous this compound - Google Patents [patents.google.com]

- 6. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 9. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 10. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrode's Solution - Elabscience® [elabscience.com]

- 13. Tyrode solution: Significance and symbolism [wisdomlib.org]

- 14. Tyrode's solution - Wikipedia [en.wikipedia.org]

- 15. Method of preparing isolated colonic epithelial cells (colonocytes) for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 17. bostonbioproducts.com [bostonbioproducts.com]

- 18. support.harvardapparatus.com [support.harvardapparatus.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinaverium (B1222119) bromide is a locally acting spasmolytic agent with marked selectivity for the smooth muscle of the gastrointestinal (GI) tract. Its therapeutic efficacy in functional GI disorders, most notably irritable bowel syndrome (IBS), is well-established.[1][2][3][4][5][6] This technical guide provides an in-depth examination of the pharmacological basis for pinaverium bromide's GI selectivity. It consolidates quantitative data from key preclinical and clinical studies, details the experimental protocols used to elucidate its mechanism of action, and presents visual representations of the relevant signaling pathways and experimental workflows. The primary mechanism of action of this compound is the blockade of L-type calcium channels in colonic smooth muscle cells, which is fundamental to its spasmolytic effect.[7][8][9][10][11][12][13] Its selectivity is largely a consequence of its pharmacokinetic profile; as a quaternary ammonium (B1175870) compound, it exhibits poor oral absorption and is therefore largely confined to the gastrointestinal lumen.[14][15][16]

Mechanism of Action: L-Type Calcium Channel Blockade

The contraction of gastrointestinal smooth muscle is a complex process that is critically dependent on an increase in the intracellular calcium concentration ([Ca²⁺]i).[17][18][19][20][21] This increase in [Ca²⁺]i can be initiated by both electrical and chemical stimuli, a process known as excitation-contraction coupling. A key event in this process is the influx of extracellular calcium through voltage-gated L-type calcium channels (Caᵥ1.2) located on the plasma membrane of smooth muscle cells.[22][23][24][25]

This compound exerts its spasmolytic effect by directly inhibiting these L-type calcium channels.[7][8][9][10][11][12][13] It interacts with the 1,4-dihydropyridine (B1200194) binding site on the α1 subunit of the channel in a competitive manner.[16][26][27] By blocking the influx of calcium, this compound reduces the intracellular calcium available to initiate the contractile cascade, leading to smooth muscle relaxation and the alleviation of spasms.[8][11][14][15][16]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway of gastrointestinal smooth muscle contraction and the inhibitory action of this compound.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound from various preclinical studies.

Table 1: Inhibition of Induced Contractions in Colonic Smooth Muscle

| Preparation | Agonist | IC₅₀ Value | Species | Reference |

| Colonic Circular Muscle (Control) | Acetylcholine (B1216132) (10⁻⁵ mol/L) | 0.91 x 10⁻⁶ mol/L | Rat | [7][28] |

| Colonic Circular Muscle (Stressed) | Acetylcholine (10⁻⁵ mol/L) | 1.66 x 10⁻⁶ mol/L | Rat | [7][28] |

| Colonic Circular Muscle (Control) | Potassium Chloride (60 mmol/L) | 3.80 x 10⁻⁷ mol/L | Rat | [28] |

| Colonic Circular Muscle (Stressed) | Potassium Chloride (60 mmol/L) | 8.13 x 10⁻⁷ mol/L | Rat | [28] |

| Colonic Circular Smooth Muscle | Cholinergic Nerve Stimulation | 1.0 x 10⁻⁶ M | Canine | [10][13] |

| Colonic Circular Smooth Muscle | Spontaneous Contractions | 3.8 x 10⁻⁶ M | Canine | [10][13] |

Table 2: Inhibition of Ligand Binding to L-type Calcium Channels

| Preparation | Radioligand | Kᵢ Value | Species | Reference |

| Ileum Smooth Muscle Homogenates | [³H]-(+)-isradipine | 0.38 µM | Rat | [26][27] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in characterizing the pharmacological profile of this compound.

Isolated Organ Bath for Smooth Muscle Contractility

This in vitro technique is used to assess the direct effect of this compound on the contractility of isolated gastrointestinal smooth muscle strips.

-

Tissue Preparation: Animals (e.g., rats, canines) are euthanized, and segments of the colon are excised and placed in a cold, oxygenated physiological salt solution (e.g., Tyrode-Ringer or Krebs solution).[7][13][28] The circular smooth muscle layer is carefully dissected into strips of a standardized size.

-

Mounting: Each muscle strip is suspended vertically in a tissue chamber (organ bath) containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).[7][13][28] One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

Equilibration: The muscle strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), during which the bathing solution is periodically changed.

-

Induction of Contraction: A contractile agonist, such as acetylcholine (ACh) to stimulate muscarinic receptors or potassium chloride (KCl) to induce depolarization-mediated calcium influx, is added to the organ bath to elicit a stable contraction.[7][28]

-

Application of this compound: Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the bath. The resulting relaxation (inhibition of contraction) is recorded.

-

Data Analysis: The inhibitory effect of this compound is expressed as a percentage of the maximal contraction induced by the agonist. The IC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is then calculated from the concentration-response curve.[7][10][13][28]

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This method allows for the direct measurement of changes in intracellular calcium levels in response to stimuli and the inhibitory effect of this compound.

-

Cell Culture: Smooth muscle cells are isolated from the colon of rats and cultured.[7][28]

-

Fluorescent Dye Loading: The cultured cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM.[7][28] The AM ester form allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator (Fura-2) in the cytoplasm.

-

Measurement: The cell suspension is placed in a fluorometer or a fluorescence microscope imaging system. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the fluorescence emission at a specific wavelength (e.g., 510 nm) is measured. This ratio is proportional to the intracellular calcium concentration.

-

Stimulation and Inhibition: A baseline [Ca²⁺]i is established. A stimulating agent (ACh or KCl) is then added to the cell suspension to induce an increase in [Ca²⁺]i. Subsequently, different concentrations of this compound are added to assess its ability to inhibit this rise in intracellular calcium.[7][28]

-

Data Analysis: The change in [Ca²⁺]i is calculated by subtracting the baseline fluorescence ratio from the peak ratio after stimulation. The inhibitory effect of this compound is determined by comparing the rise in [Ca²⁺]i in the presence and absence of the drug.

Electrophysiological Recordings

Electrophysiological techniques, such as intracellular microelectrode recording or patch-clamp, are employed to study the effects of this compound on the electrical properties of single smooth muscle cells.[10][13][29][30][31][32][33]

-

Cell Isolation: Single smooth muscle cells are enzymatically isolated from the gastrointestinal tract (e.g., canine colon).[10][13]

-

Recording Configuration: A glass micropipette with a very fine tip is used as an electrode.

-

Intracellular Recording: The micropipette impales the cell membrane to record the membrane potential.

-

Patch-Clamp: A tight seal (giga-seal) is formed between the micropipette tip and the cell membrane. This allows for the recording of ionic currents through single or multiple ion channels within the patched membrane area. The whole-cell configuration is often used to study the total ionic currents of the cell.[29][30][32]

-

-

Experimental Protocol:

-

The electrical activity of the smooth muscle cells, such as spontaneous slow waves, is recorded.[10][13]

-

The effects of this compound on the resting membrane potential and the characteristics of the slow wave (e.g., amplitude, duration of the plateau phase) are examined.[10][13]

-

The influence of this compound on ionic currents, particularly the L-type calcium current, is investigated using voltage-clamp protocols.

-

-

Data Analysis: The changes in electrophysiological parameters before and after the application of this compound are analyzed to determine its specific effects on ion channel function and cellular excitability.

Radioligand Binding Assays

These assays are used to investigate the direct interaction of this compound with specific receptor sites, in this case, the L-type calcium channel.

-

Membrane Preparation: Homogenates of smooth muscle tissue (e.g., rat ileum) or preparations of single cells are prepared.[26][27]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the L-type calcium channel, such as [³H]-(+)-isradipine.[26][27] The incubation is carried out in the presence of varying concentrations of unlabeled this compound (the competitor).

-

Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The ability of this compound to displace the radioligand from its binding site is determined. A competition curve is generated, from which the inhibitory constant (Kᵢ) of this compound for the L-type calcium channel binding site can be calculated. This provides a measure of its binding affinity.[26][27]

Basis of Gastrointestinal Selectivity

The remarkable selectivity of this compound for the gastrointestinal tract is a key feature that distinguishes it from other calcium channel blockers and contributes to its favorable safety profile.[11][14][15]

Pharmacokinetic Properties

The primary reason for the GI selectivity of this compound lies in its pharmacokinetics.[14][15]

-

Quaternary Ammonium Structure: this compound is a quaternary ammonium compound. This structure confers a permanent positive charge, which significantly limits its ability to diffuse across biological membranes.[16]

-

Low Oral Absorption: Consequently, after oral administration, less than 1% of the dose is systemically absorbed.[16] The vast majority of the drug remains within the gastrointestinal lumen, where it can exert its local effect on the smooth muscle.

-

Hepatobiliary Excretion: The small fraction of this compound that is absorbed is rapidly taken up by the liver and efficiently excreted into the bile, further minimizing its systemic exposure.[14][15]

Lack of Cardiovascular Effects

The GI selectivity is further supported by studies demonstrating a lack of significant cardiovascular side effects at therapeutic doses.[14][15] Electrophysiological studies in patients with cardiac disorders have shown that intravenous administration of this compound does not affect atrial excitability, sino-atrial conduction, atrioventricular conduction, or intraventricular conduction.[34][35] This contrasts with systemic calcium channel blockers, which often have pronounced cardiovascular effects.

References

- 1. msjonline.org [msjonline.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Efficacy of this compound in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. msjonline.org [msjonline.org]

- 5. Efficacy of this compound in the treatment of irritable bowel syndrome: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. axonmedchem.com [axonmedchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. This compound: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]

- 15. Action of this compound, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intracellular calcium and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calcium signaling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles [jnmjournal.org]

- 22. Control of intestinal motility by the Ca(v)1.2 L-type calcium channel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

- 26. Interaction of pinaverium (a quaternary ammonium compound) with 1,4-dihydropyridine binding sites in rat ileum smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Interaction of pinaverium (a quaternary ammonium compound) with 1,4-dihydropyridine binding sites in rat ileum smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 28. brain.urjc.es [brain.urjc.es]

- 29. m.youtube.com [m.youtube.com]

- 30. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 31. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Electrophysiology - Wikipedia [en.wikipedia.org]

- 33. drexel.edu [drexel.edu]

- 34. Electrophysiological study of intravenous this compound in cardiology [pubmed.ncbi.nlm.nih.gov]

- 35. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium (B1222119) bromide is a spasmolytic agent that exerts its effects locally on the gastrointestinal (GI) tract.[1] Its primary mechanism of action is the inhibition of calcium ion influx into smooth muscle cells, functioning as an L-type calcium channel blocker.[2] This selective action on the GI tract is largely dictated by its pharmacokinetic profile, which is characterized by low systemic absorption and targeted distribution. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of pinaverium bromide, summarizing available data from studies in various animal models.

I. Pharmacokinetics

The pharmacokinetic profile of this compound in preclinical models, primarily rats and dogs, has been characterized by its poor absorption, selective distribution to the gastrointestinal tract, and rapid elimination.

Absorption

Following oral administration in animal models such as rats, this compound exhibits poor absorption from the gastrointestinal tract, with reported absorption rates between 5% and 10%.[3] This limited absorption is attributed to its highly polar quaternary ammonium (B1175870) group and high molecular weight.[3]

Distribution

Due to its poor absorption and significant hepatobiliary excretion, this compound is selectively distributed to the digestive tract.[2] Studies in rats using 14C-labeled this compound have demonstrated that the radioactivity is rapidly taken up by the liver.[3] Furthermore, in vitro studies have shown that this compound is highly bound to both animal and human plasma proteins, with a binding rate of approximately 97%.[3]

Metabolism

A key study involving 14C-labeled this compound in rats reported no evidence of metabolic structure modification.[3][4] The metabolic pathway is described as involving demethylation of one of the methoxy (B1213986) groups, hydroxylation of the norpinanyl ring, and elimination of the benzyl (B1604629) group, leading to the opening of the morpholine (B109124) ring.[3]

Excretion

The primary route of elimination for this compound is through biliary excretion.[3][4] The absorbed fraction is rapidly taken up by the liver and excreted into the bile, with minimal enterohepatic recirculation.[3] Consequently, the majority of the administered dose is eliminated in the feces.[2]

Quantitative Pharmacokinetic Data

Table 1: Oral Absorption and Plasma Protein Binding

| Parameter | Species | Value | Reference |

| Oral Absorption | Rat | 5 - 10% | [3] |

| Plasma Protein Binding | Animal (unspecified) | 97% | [3] |

Table 2: Acute Toxicity (LD50)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 1531 | [3] |

| Intraperitoneal (I.P.) | 41 | [3] | |

| Subcutaneous (S.C.) | 436 | [3] | |

| Intravenous (I.V.) | 62 | [3] | |

| Rat | Oral | 1145 | [3] |

| Intraperitoneal (I.P.) | 36 | [3] | |

| Rabbit | Oral | 154 | [3] |

II. Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic and metabolism studies of this compound are not extensively published. However, based on standard methodologies and available information, the following outlines the likely approaches used.

In Vivo Pharmacokinetic Studies (Rat Model)

A typical pharmacokinetic study in rats would involve the following steps:

-

Animal Model: Male and female Wistar or Sprague-Dawley rats are commonly used.

-

Drug Administration:

-

Oral (p.o.): A solution of this compound (e.g., 2.46 mg/kg) is administered by oral gavage.[3]

-

Intravenous (i.v.): A solution of this compound is administered via a tail vein to determine absolute bioavailability and other pharmacokinetic parameters.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration.

-

Plasma Analysis: Plasma is separated, and this compound concentrations are determined using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, half-life, and bioavailability are calculated from the plasma concentration-time data.

Tissue Distribution Study (Radiolabeled Compound)

The tissue distribution is typically assessed using a radiolabeled compound, such as 14C-pinaverium bromide:

-

Animal Model: Rats are administered a single oral or intravenous dose of 14C-pinaverium bromide.

-

Sample Collection: At various time points, animals are euthanized, and tissues of interest (e.g., liver, GI tract, kidneys, brain) are collected.

-

Radioactivity Measurement: The amount of radioactivity in each tissue is quantified using techniques like liquid scintillation counting or quantitative whole-body autoradiography.

-

Data Analysis: Tissue-to-plasma concentration ratios are calculated to determine the extent of drug distribution.

In Vitro Metabolism (Liver Microsomes)

To investigate the metabolic stability and identify potential metabolites, in vitro studies using liver microsomes are conducted:

-

Preparation: Liver microsomes are prepared from the livers of preclinical species (e.g., rats).

-

Incubation: this compound is incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).

-

Sample Analysis: At different time points, samples are analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of any metabolites.

-

Data Analysis: The rate of metabolism and the structure of any identified metabolites are determined.

Analytical Method: LC-MS/MS for Plasma Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for quantifying the low plasma concentrations of this compound.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation.

-

Chromatography: Separation is achieved on a C18 analytical column.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

III. Visualizations

Pharmacokinetic Study Workflow

Caption: General workflow for a preclinical pharmacokinetic study.

ADME Pathway of this compound

Caption: Proposed ADME pathway for this compound.

Conclusion

The preclinical pharmacokinetic profile of this compound is well-aligned with its clinical use as a locally acting GI spasmolytic. Its poor oral absorption, high plasma protein binding, selective distribution to the gastrointestinal tract, and primary elimination via hepatobiliary excretion collectively contribute to its targeted therapeutic effect with minimal systemic side effects. A pivotal study from 1978 using a radiolabeled compound in rats suggests that the drug undergoes little to no metabolic structural change. While this provides a foundational understanding, further modern metabolic profiling studies would be beneficial to definitively characterize any potential minor metabolites. The lack of publicly available, detailed quantitative pharmacokinetic data from preclinical studies remains a limitation, with much of the foundational knowledge residing in older, less accessible literature. Future research efforts could focus on generating and publishing comprehensive pharmacokinetic profiles in various preclinical species to further solidify the understanding of this compound.

References

- 1. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of this compound, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14C this compound synthesis and pharmacokinetics study in the rat [inis.iaea.org]

- 4. This compound [drugfuture.com]

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pinaverium (B1222119) bromide is a quaternary ammonium (B1175870) compound recognized for its clinical efficacy as a spasmolytic agent in functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic action is rooted in its function as a selective, locally acting L-type calcium channel blocker on the smooth muscle cells of the gastrointestinal tract.[1][4] By inhibiting the influx of calcium, pinaverium bromide effectively mitigates the hypermotility and spasms that characterize conditions like IBS.[5] This technical guide provides a comprehensive overview of the pharmacology of this compound, delves into the likely structure-activity relationships based on its chemical architecture, presents detailed experimental protocols for its evaluation, and summarizes key quantitative data. A significant gap in the public domain is the lack of systematic structure-activity relationship (SAR) studies on this compound analogs; this paper addresses this by postulating the functional roles of its key structural motifs.

Core Pharmacology and Mechanism of Action

This compound exerts its spasmolytic effect by antagonizing the voltage-dependent L-type calcium channels in the smooth muscle cells of the gastrointestinal tract.[1] This action is highly selective for the gut, with minimal systemic effects, largely due to its nature as a quaternary ammonium compound which limits its intestinal absorption. The mechanism involves binding to the 1,4-dihydropyridine (B1200194) sites on the alpha 1S subunit of the calcium channel, which stabilizes a non-conducting state and prevents the influx of extracellular calcium ions.[2] This reduction in intracellular calcium concentration is the pivotal step that leads to smooth muscle relaxation, as it prevents the activation of the calcium-dependent signaling cascade responsible for muscle contraction.[5]

Signaling Pathway of Smooth Muscle Contraction and Inhibition by this compound

Gastrointestinal smooth muscle contraction is a tightly regulated process initiated by an increase in cytosolic calcium ([Ca²⁺]i). The influx of Ca²⁺ through L-type voltage-gated channels is a primary trigger. The subsequent cascade of events is as follows:

-

Calcium-Calmodulin Complex Formation: Four calcium ions bind to the ubiquitous intracellular calcium-binding protein, calmodulin (CaM).[6][7]

-

Activation of Myosin Light Chain Kinase (MLCK): The Ca²⁺-CaM complex activates MLCK.[8][9]

-

Myosin Phosphorylation: Activated MLCK phosphorylates the 20 kDa regulatory light chain of myosin II (MLC20).[10]

-

Cross-Bridge Cycling: Phosphorylation of MLC20 initiates the binding of myosin to actin, leading to cross-bridge cycling and, consequently, muscle contraction.[10]

This compound interrupts this pathway at the very first step by blocking the L-type calcium channels, thus preventing the initial rise in [Ca²⁺]i required to trigger the entire contraction cascade.

Structural Analysis and Postulated Structure-Activity Relationship (SAR)

While formal SAR studies on a series of this compound analogs are not available in the peer-reviewed literature, we can infer the functional significance of its key structural components based on established medicinal chemistry principles.

The structure of this compound (IUPAC name: 4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium bromide) is complex, incorporating several distinct moieties.[3][5]

-

Quaternary Ammonium Morpholinium Head: This positively charged group is crucial. It renders the molecule highly polar, which significantly limits its passive diffusion across the gastrointestinal membrane. This is the primary reason for its low systemic bioavailability (<1%) and high selectivity for the GI tract.[1] Any modification that reduces this charge would likely increase systemic absorption and potentially lead to off-target effects, such as cardiovascular side effects common to other calcium channel blockers.

-

Brominated Dimethoxybenzyl Group: This aromatic portion of the molecule is essential for binding to the L-type calcium channel. The specific substitution pattern—a bromine atom and two methoxy (B1213986) groups—likely contributes to the electronic and steric properties required for optimal interaction with the receptor pocket, presumably the 1,4-dihydropyridine binding site.[2] Altering the position or nature of these substituents would be expected to significantly impact binding affinity and potency.

-

Bicyclic Terpenoid Tail (from dihydronopol): This bulky, lipophilic moiety, derived from β-pinene, likely serves as a lipophilic anchor, enhancing the drug's interaction with the lipid bilayer of the cell membrane in proximity to the ion channel.[11] Its size and conformation are probably critical for orienting the rest of the molecule for effective channel blockade.

-

Ethoxyethyl Spacer: This flexible chain connects the polar head to the lipophilic tail. Its length and flexibility are likely optimized to allow the pharmacophoric groups to adopt the correct conformation for binding to the channel protein.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Assay Description | Tissue/Cell Type | Agonist | IC₅₀ Value | Reference |

| Inhibition of Contractile Response | Rat Colonic Circular Muscle | ACh | 0.91 µM (control) | [4] |

| Inhibition of Contractile Response | Rat Colonic Circular Muscle | ACh | 1.66 µM (stressed) | [4] |

| Inhibition of Contractile Response | Rat Colonic Circular Muscle | KCl | 0.38 µM (control) | [4] |

| Inhibition of Contractile Response | Rat Colonic Circular Muscle | KCl | 0.81 µM (stressed) | [4] |

| Inhibition of Cholinergic Responses | Canine Colonic Circular Muscle | - | 1.0 µM | |

| Inhibition of Spontaneous Contractile Activity | Canine Colonic Circular Muscle | - | 3.8 µM |

Experimental Protocols

The evaluation of this compound and its potential analogs relies on a suite of well-established pharmacological assays.

Isolated Organ Bath for Smooth Muscle Contractility

This ex vivo assay is the gold standard for assessing the direct effect of a compound on muscle tissue contractility.[12][13]

Methodology:

-

Tissue Preparation: A segment of animal intestine (e.g., rat or guinea pig colon) is excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution. The longitudinal or circular smooth muscle layer is carefully dissected into strips (e.g., 10 mm long, 2 mm wide).[14][15]

-

Mounting: The muscle strip is suspended vertically in a temperature-controlled (37°C) organ bath chamber filled with Krebs solution and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[15] One end is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram), with the Krebs solution being replaced every 15-20 minutes.[14]

-

Viability Test: The contractility of the tissue is verified by inducing a contraction with a high concentration of potassium chloride (e.g., 50-80 mM KCl).[14][15]

-

Cumulative Concentration-Response Curve: After washout and a return to baseline, a contractile agonist (e.g., acetylcholine) is added to the bath in a cumulative manner to establish a stable contraction.

-

Inhibition Assay: In a separate experiment, after inducing a stable contraction with the agonist, the test compound (this compound or an analog) is added in increasing concentrations. The resulting relaxation is recorded.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and an IC₅₀ value is determined by non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through L-type calcium channels in isolated smooth muscle cells.[16][17]

Methodology:

-

Cell Preparation: Smooth muscle cells are enzymatically isolated from intestinal tissue and plated on glass coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is fabricated using a pipette puller. It is then fire-polished and filled with an intracellular solution (e.g., containing Cs⁺ to block K⁺ channels) and the compound of interest if testing internal blockade.[17]

-

Seal Formation: The micropipette is precisely positioned against a single cell using a micromanipulator. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[18]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[19]

-

Voltage Clamp: The amplifier is set to voltage-clamp mode. The cell's membrane potential is held at a negative potential (e.g., -80 mV) where most channels are closed.

-

Current Recording: The membrane is depolarized to a series of test potentials (e.g., from -40 mV to +60 mV) to activate the voltage-gated calcium channels. The resulting inward flow of Ca²⁺ (or Ba²⁺ as a charge carrier) is recorded as an electrical current.

-

Inhibition Protocol: The baseline calcium current is recorded. The cell is then perfused with a solution containing this compound or an analog, and the voltage-clamp protocol is repeated. The reduction in the current amplitude indicates channel blockade.

-

Data Analysis: The peak current at each voltage is measured before and after drug application. The percentage of inhibition is calculated to determine the compound's effect on channel function.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for its receptor target by measuring the displacement of a known radiolabeled ligand.[20][21]

Methodology:

-

Membrane Preparation: Tissue (e.g., intestinal smooth muscle) or cells expressing L-type calcium channels are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. The protein concentration is determined (e.g., via BCA assay).[22]

-

Assay Setup: The assay is performed in 96-well plates. Each well contains:

-

The prepared cell membrane homogenate.

-

A fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]-nitrendipine).

-

A variable concentration of the unlabeled test compound (this compound or analog).

-

-

Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[22]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes (with bound radioligand), while the unbound radioligand passes through.[20][22]

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter is measured using a scintillation counter.[22]

-

Data Analysis: The data are used to construct a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ is determined, and the binding affinity (Ki) is calculated using the Cheng-Prusoff equation.[22]

Conclusion and Future Directions

This compound is a well-established, effective, and safe treatment for IBS, with a clear mechanism of action centered on the selective blockade of L-type calcium channels in the gut. Its unique chemical structure, particularly the quaternary ammonium head, ensures its local action and favorable safety profile.

The most significant gap in the current understanding of this drug class is the absence of public data on the structure-activity relationships of its analogs. A systematic medicinal chemistry campaign to synthesize and evaluate derivatives of this compound would be highly valuable. Such studies should focus on modifying the three key domains: the aromatic head, the lipophilic tail, and the spacer chain, to probe their precise roles in binding affinity and channel blockade. This research could lead to the development of second-generation compounds with potentially improved potency, duration of action, or an even more refined selectivity profile, further enhancing the therapeutic options for patients with functional gastrointestinal disorders.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Calcium and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calmodulin and the regulation of smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. homework.study.com [homework.study.com]

- 10. Regulation of gastrointestinal motility—insights from smooth muscle biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reprocell.com [reprocell.com]

- 14. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 18. Patch Clamp Protocol [labome.com]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a cardinal feature of Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the gastrointestinal (GI) tract.[1][2] This phenomenon is a key contributor to the chronic abdominal pain and discomfort experienced by IBS patients. Pinaverium (B1222119) bromide, a locally acting antispasmodic, has demonstrated efficacy in alleviating IBS symptoms.[3][4][5] This technical guide provides an in-depth analysis of the preclinical evidence supporting the role of pinaverium bromide in mitigating visceral hypersensitivity in IBS models, with a focus on its mechanism of action, relevant experimental protocols, and quantitative outcomes.

Core Mechanism of Action: L-type Calcium Channel Blockade

This compound primarily exerts its therapeutic effects by acting as a selective blocker of L-type voltage-gated calcium channels located on the smooth muscle cells of the gastrointestinal tract.[6][7][8] This targeted action leads to a reduction in calcium influx into these cells, which is a critical step in the initiation of muscle contraction.[6][9] By inhibiting smooth muscle contractility, this compound effectively reduces the colonic spasms that contribute to abdominal pain in IBS.[5][9]

While the antispasmodic effect on smooth muscle is well-established, evidence also suggests a potential direct effect on sensory afferent nerves. By modulating calcium influx in these neurons, this compound may desensitize them to painful stimuli, thereby contributing to its visceral analgesic properties.[7] Furthermore, some studies indicate that this compound can inhibit the contractile effects of inflammatory mediators and neurotransmitters, such as substance P and cholecystokinin, which are implicated in the sensitization of visceral nociceptive pathways.[10][11]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on intestinal contractility and visceral hypersensitivity.

Table 1: Effect of this compound on Colonic Smooth Muscle Contractility